![molecular formula C12H11F3N2O B2918512 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone CAS No. 2379993-86-7](/img/structure/B2918512.png)
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone, also known as TAK-915, is a small molecule inhibitor of the GABA-A receptor. It has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia.
Mechanism Of Action
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone is a selective negative allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor and decreases its sensitivity to GABA, the primary inhibitory neurotransmitter in the brain. This results in increased excitability of neurons in certain brain regions, which can improve cognitive function.
Biochemical and Physiological Effects:
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anxiolytic and anticonvulsant effects in animal models. In addition, 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory.
Advantages And Limitations For Lab Experiments
One advantage of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone is its selectivity for the GABA-A receptor, which reduces the risk of off-target effects. However, 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has a short half-life and requires frequent dosing in animal studies. In addition, the effects of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone on cognitive function may vary depending on the specific brain region and cognitive task being studied.
Future Directions
There are several potential future directions for research on 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone. One area of interest is the development of more potent and selective GABA-A receptor modulators. Another area of interest is the investigation of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone in combination with other cognitive enhancers or neuroprotective agents. Finally, clinical trials are needed to determine the safety and efficacy of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone in humans with cognitive disorders.
Synthesis Methods
The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process begins with the preparation of 3,6-dihydro-2H-pyridin-1-amine, which is then reacted with 6-(trifluoromethyl)pyridin-3-yl) methanone to form the desired product. The synthesis method has been optimized to ensure high yield and purity of the final product.
Scientific Research Applications
3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been extensively studied for its potential therapeutic effects in cognitive disorders. Preclinical studies have shown that 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In addition, 3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to have anxiolytic and anticonvulsant effects in animal models.
properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-5-4-9(8-16-10)11(18)17-6-2-1-3-7-17/h1-2,4-5,8H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNIVZCOULUIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2,3,6-Tetrahydropyridine-1-carbonyl)-2-(trifluoromethyl)pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.